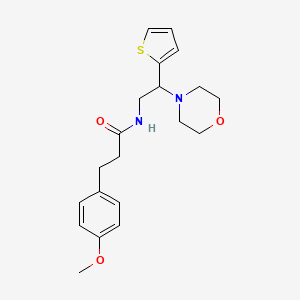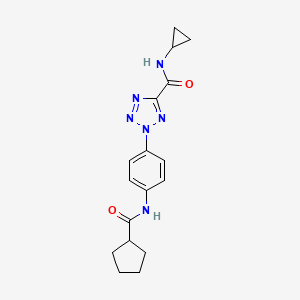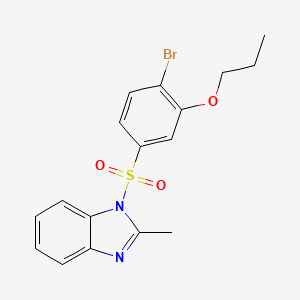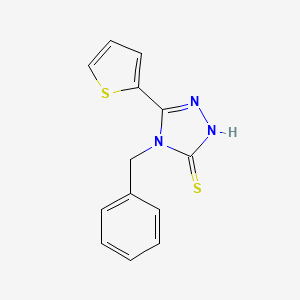![molecular formula C21H20N2O3S2 B2946977 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one CAS No. 503431-30-9](/img/structure/B2946977.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring and a tricyclic system, which may contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, including the formation of the benzodioxin ring and the tricyclic system. Common synthetic routes may involve:
Formation of the Benzodioxin Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tricyclic System: This could involve a series of cyclization reactions, possibly using reagents such as sulfur and nitrogen sources.
Coupling Reactions: The final step may involve coupling the benzodioxin ring with the tricyclic system using reagents like thiols or other sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[740
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: The compound might interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence biochemical pathways, leading to changes in cellular processes.
Molecular Targets: Potential targets might include proteins, nucleic acids, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-mercaptoethan-1-one: Similar structure but lacks the tricyclic system.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone: Similar structure but lacks the sulfur-containing group.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)ethan-1-one: Similar structure but with a different sulfur-containing group.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one is unique due to its combination of a benzodioxin ring and a complex tricyclic system, which may confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-12-2-4-14-18(8-12)28-21-19(14)20(22-11-23-21)27-10-15(24)13-3-5-16-17(9-13)26-7-6-25-16/h3,5,9,11-12H,2,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLYKNHUVTDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2946897.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2946899.png)


![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)
![5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2946905.png)



![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)

